![molecular formula C10H12N2O B2894462 6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one CAS No. 1881508-47-9](/img/structure/B2894462.png)
6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one
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Description
6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one, commonly known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Chemical Synthesis and Biological Activity
6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one derivatives show diverse chemical synthesis pathways and biological activities. For example, Howson et al. (1988) reported the synthesis and biological activity of stereoisomers of a compound with a similar structure, exhibiting both vasodilation and beta-adrenergic antagonist activity (Howson et al., 1988). Furthermore, Sathishkannan et al. (2017) described nucleophilic ring-opening reactions of related compounds with hydrazines, leading to dihydropyrazoles and cyclopropane-fused pyridazinones (Sathishkannan et al., 2017).
Cycloaddition Reactions
Garve et al. (2016) explored [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines, providing access to various pyridazine derivatives (Garve et al., 2016). This illustrates the compound's role in facilitating the synthesis of structurally diverse derivatives.
Synthesis of Pyridazinone Derivatives
Ibrahim and Behbehani (2014) developed a method for synthesizing a novel class of pyridazin-3-one derivatives, demonstrating the versatility of this compound in creating fused azines (Ibrahim & Behbehani, 2014).
Catalysis in Heterocyclic Compound Synthesis
Zhang et al. (2012) discussed the transition metal-catalyzed carbocyclization of nitrogen and oxygen-tethered 1,n-enynes and diynes, highlighting the synthesis of five or six-membered heterocyclic compounds (Zhang et al., 2012). This underscores the compound's application in catalysis for creating complex heterocyclic structures.
Medicinal Chemistry and Pharmacology
In medicinal chemistry, Hudkins et al. (2014) identified a pyridazin-3-one derivative as a histamine H3 receptor inverse agonist with potential cognitive enhancing and wake-promoting activities (Hudkins et al., 2014). Additionally, Thyes et al. (1983) investigated 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives, finding significant platelet aggregation inhibiting and hypotensive activities (Thyes et al., 1983).
properties
IUPAC Name |
6-cyclopropyl-2-prop-2-enylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-7-12-10(13)6-5-9(11-12)8-3-4-8/h2,5-6,8H,1,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPLIMQJYLGSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=CC(=N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one |
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